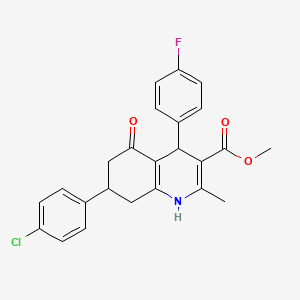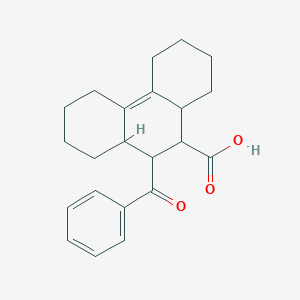
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid, also known as 9-Phenanthrenecarboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications.
Mécanisme D'action
The mechanism of action of 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor properties are believed to be due to its ability to induce apoptosis in cancer cells. Its antiviral properties are thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been suggested that it may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its neuroprotective effects and how it could be used to treat these conditions. Another area of interest is its potential use in the development of new anti-inflammatory, antitumor, and antiviral drugs. Research on the mechanism of action of this compound could also lead to the development of new therapeutic targets for these conditions. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound.
Conclusion
In conclusion, 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is a promising compound that has potential applications in various scientific fields. Its anti-inflammatory, antitumor, and antiviral properties make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid can be synthesized through several methods. One of the most common methods is the reduction of 9-phenanthrenecarboxylic acid using a reducing agent such as lithium aluminum hydride. This method yields a high purity product with a yield of around 80%.
Applications De Recherche Scientifique
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c23-21(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)22(24)25/h1-3,8-9,17-20H,4-7,10-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWBQLNOCXTUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3C(C(C2C1)C(=O)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

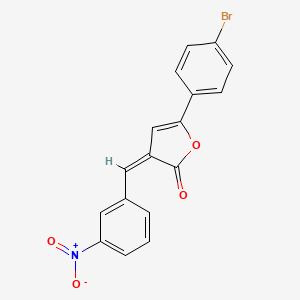
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

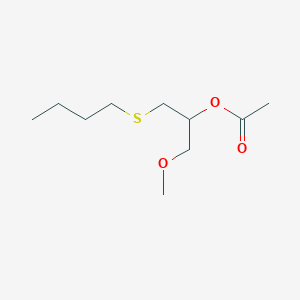

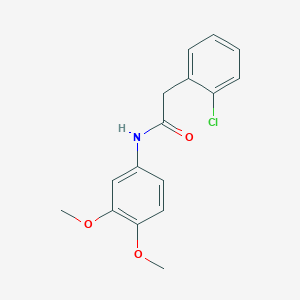
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
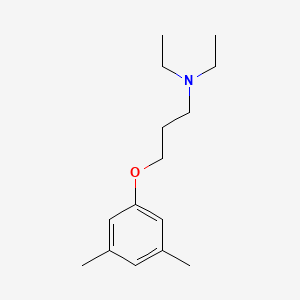
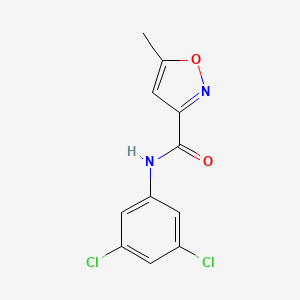

![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
